molecular formula C22H28N2O5 B5062648 1-[2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETYL]-1,3-BIS(PROPAN-2-YL)UREA

1-[2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETYL]-1,3-BIS(PROPAN-2-YL)UREA

Cat. No.: B5062648
M. Wt: 400.5 g/mol
InChI Key: PMOQZTMUXYKAPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETYL]-1,3-BIS(PROPAN-2-YL)UREA is a complex organic compound with a unique structure that includes a chromen ring system

Preparation Methods

The synthesis of 1-[2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETYL]-1,3-BIS(PROPAN-2-YL)UREA involves multiple steps. The key steps include the formation of the chromen ring system and the subsequent attachment of the urea moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and output.

Chemical Reactions Analysis

1-[2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETYL]-1,3-BIS(PROPAN-2-YL)UREA can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents like sodium borohydride can be used to reduce certain functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include organic solvents, specific catalysts, and controlled temperatures and pressures. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.

Scientific Research Applications

1-[2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETYL]-1,3-BIS(PROPAN-2-YL)UREA has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe or as a starting material for the synthesis of biologically active molecules.

    Medicine: Research may explore its potential therapeutic properties, including its use as a drug candidate for various diseases.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETYL]-1,3-BIS(PROPAN-2-YL)UREA involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

1-[2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETYL]-1,3-BIS(PROPAN-2-YL)UREA can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and specific chemical properties

Properties

IUPAC Name

2-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]-N-propan-2-yl-N-(propan-2-ylcarbamoyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5/c1-13(2)23-22(27)24(14(3)4)20(25)12-28-15-9-10-17-16-7-5-6-8-18(16)21(26)29-19(17)11-15/h9-11,13-14H,5-8,12H2,1-4H3,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMOQZTMUXYKAPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)N(C(C)C)C(=O)COC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.